Cas no 946821-59-6 (10-O-Acetyl SN-38)

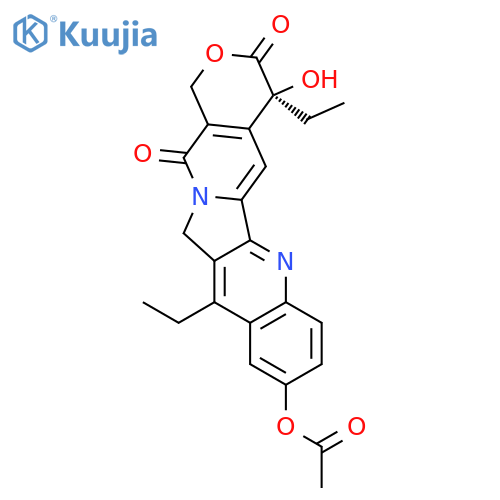

10-O-Acetyl SN-38 structure

商品名:10-O-Acetyl SN-38

CAS番号:946821-59-6

MF:C24H22N2O6

メガワット:434.441286563873

CID:1060588

10-O-Acetyl SN-38 化学的及び物理的性質

名前と識別子

-

- 10-O-Acetyl SN-38

- 10-O-ACETYL SN-38,LIGHT YELLOW SOLID

- (4S)-9-(Acetyloxy)-4,11-diethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione

- 10-Acetyloxy-7-ethylcamptothecin

- 10-Hydroxy-7-ethylcamptothecin 10-Acetate

-

計算された属性

- せいみつぶんしりょう: 434.14800

じっけんとくせい

- PSA: 107.72000

- LogP: 2.56730

10-O-Acetyl SN-38 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A187735-5 mg |

10-O-Acetyl SN-38 |

946821-59-6 | 5mg |

$ 150.00 | 2022-01-13 | ||

| TRC | A187735-50mg |

10-O-Acetyl SN-38 |

946821-59-6 | 50mg |

$ 1453.00 | 2023-04-19 | ||

| TRC | A187735-5mg |

10-O-Acetyl SN-38 |

946821-59-6 | 5mg |

$ 184.00 | 2023-09-09 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-479928-5mg |

10-O-Acetyl SN-38, |

946821-59-6 | 5mg |

¥2858.00 | 2023-09-05 | ||

| TRC | A187735-10mg |

10-O-Acetyl SN-38 |

946821-59-6 | 10mg |

$ 339.00 | 2023-09-09 | ||

| TRC | A187735-50 mg |

10-O-Acetyl SN-38 |

946821-59-6 | 50mg |

$ 1190.00 | 2022-01-13 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-479928-5 mg |

10-O-Acetyl SN-38, |

946821-59-6 | 5mg |

¥2,858.00 | 2023-07-11 | ||

| TRC | A187735-25mg |

10-O-Acetyl SN-38 |

946821-59-6 | 25mg |

$ 787.00 | 2023-04-19 | ||

| TRC | A187735-10 mg |

10-O-Acetyl SN-38 |

946821-59-6 | 10mg |

$ 275.00 | 2022-01-13 | ||

| TRC | A187735-25 mg |

10-O-Acetyl SN-38 |

946821-59-6 | 25mg |

$ 645.00 | 2022-01-13 |

10-O-Acetyl SN-38 関連文献

-

Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Jyotsna Kaushal,K. K. Bhasin,S. K. Mehta,C. Raman Suri Chem. Commun., 2010,46, 5755-5757

946821-59-6 (10-O-Acetyl SN-38) 関連製品

- 19685-09-7((S)-10-hydroxycamptothecin)

- 64439-81-2((Inverted exclamation markA)-10-Hydroxycamptothecin)

- 86639-52-3(7-Ethyl-10-hydroxycamptothecin)

- 181467-56-1(7-Ethyl-10-(4-N-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin)

- 119577-28-5(7-Ethyl-10-hydroxycamptothecin)

- 123948-87-8(Topotecan)

- 19685-10-0(10-Methoxycamptothecin)

- 78287-27-1(7-Ethylcamptothecin)

- 86639-63-6(10-Aminocamptothecin)

- 97682-44-5(Irinotecan)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量